1-[(2-Methyl-4,6-dinitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)amino]propan-2-ol
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Overview
Description
1-(2-METHYL-4,6-DINITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}ANILINO)-2-PROPANOL is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHYL-4,6-DINITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}ANILINO)-2-PROPANOL typically involves multiple steps, starting with the nitration of 2-methylphenol to produce 2-methyl-4,6-dinitrophenol .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, would be essential to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-METHYL-4,6-DINITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}ANILINO)-2-PROPANOL can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-METHYL-4,6-DINITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}ANILINO)-2-PROPANOL has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitro and trifluoromethyl groups on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-METHYL-4,6-DINITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}ANILINO)-2-PROPANOL involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These functional groups can participate in various biochemical pathways, including:
Nitro Group Reduction: The nitro groups can be reduced to amines, which can then interact with cellular components.
Trifluoromethyl Group: This group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4,6-dinitrophenol: Shares the dinitrophenol core but lacks the piperazine and trifluoromethyl groups.
4,6-Dinitro-o-cresol: Similar nitro substitution pattern but different overall structure.
2,4-Dinitrotoluene: Similar nitro substitution but lacks the additional functional groups present in the target compound.
Uniqueness
1-(2-METHYL-4,6-DINITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}ANILINO)-2-PROPANOL is unique due to its combination of nitro, trifluoromethyl, and piperazine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H23F3N6O7 |
---|---|
Molecular Weight |
528.4 g/mol |
IUPAC Name |
1-[2-methyl-4,6-dinitro-3-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]anilino]propan-2-ol |
InChI |
InChI=1S/C21H23F3N6O7/c1-12(31)11-25-19-13(2)20(18(30(36)37)10-17(19)29(34)35)27-7-5-26(6-8-27)15-4-3-14(21(22,23)24)9-16(15)28(32)33/h3-4,9-10,12,25,31H,5-8,11H2,1-2H3 |
InChI Key |
JIIQRXOSGXAWLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])NCC(C)O |
Origin of Product |
United States |
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